molecular formula C24H27NO3 B15037365 (3Z,5E)-3,5-bis[(4-methoxyphenyl)methylidene]-1-propylpiperidin-4-one

(3Z,5E)-3,5-bis[(4-methoxyphenyl)methylidene]-1-propylpiperidin-4-one

Cat. No.: B15037365
M. Wt: 377.5 g/mol
InChI Key: KDXKAKJLQVZWKN-TVGQLCNQSA-N
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Description

(3Z,5E)-3,5-bis[(4-methoxyphenyl)methylidene]-1-propylpiperidin-4-one is a synthetic organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a piperidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5E)-3,5-bis[(4-methoxyphenyl)methylidene]-1-propylpiperidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 1-propylpiperidin-4-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z,5E)-3,5-bis[(4-methoxyphenyl)methylidene]-1-propylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of reduced piperidinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, sodium borohydride, hydrogen gas.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced piperidinone derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(3Z,5E)-3,5-bis[(4-methoxyphenyl)methylidene]-1-propylpiperidin-4-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z,5E)-3,5-bis[(4-methoxyphenyl)methylidene]-1-propylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3Z,5E)-3,5-bis[(4-hydroxyphenyl)methylidene]-1-propylpiperidin-4-one: Similar structure but with hydroxy groups instead of methoxy groups.

    (3Z,5E)-3,5-bis[(4-chlorophenyl)methylidene]-1-propylpiperidin-4-one: Similar structure but with chloro groups instead of methoxy groups.

Uniqueness

(3Z,5E)-3,5-bis[(4-methoxyphenyl)methylidene]-1-propylpiperidin-4-one is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This uniqueness can affect its interactions with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

(3Z,5E)-3,5-bis[(4-methoxyphenyl)methylidene]-1-propylpiperidin-4-one

InChI

InChI=1S/C24H27NO3/c1-4-13-25-16-20(14-18-5-9-22(27-2)10-6-18)24(26)21(17-25)15-19-7-11-23(28-3)12-8-19/h5-12,14-15H,4,13,16-17H2,1-3H3/b20-14-,21-15+

InChI Key

KDXKAKJLQVZWKN-TVGQLCNQSA-N

Isomeric SMILES

CCCN1C/C(=C\C2=CC=C(C=C2)OC)/C(=O)/C(=C\C3=CC=C(C=C3)OC)/C1

Canonical SMILES

CCCN1CC(=CC2=CC=C(C=C2)OC)C(=O)C(=CC3=CC=C(C=C3)OC)C1

Origin of Product

United States

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